2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane
CAS No.:
Cat. No.: VC18634006
Molecular Formula: C23H31FO2Si
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H31FO2Si |
|---|---|
| Molecular Weight | 386.6 g/mol |
| IUPAC Name | 2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C23H31FO2Si/c1-16(2)27(17(3)4,18(5)6)13-12-22-21-10-9-20(26-15-25-7)14-19(21)8-11-23(22)24/h8-11,14,16-18H,15H2,1-7H3 |
| Standard InChI Key | ADUJCLGQFXMPCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C#CC1=C(C=CC2=C1C=CC(=C2)OCOC)F)(C(C)C)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a naphthalene ring substituted at the 1-position with an ethynyl-triisopropylsilane group, at the 2-position with fluorine, and at the 6-position with a methoxymethoxy group. The IUPAC name, 2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2940945-64-0 | |
| Molecular Formula | ||
| Molecular Weight | 386.6 g/mol | |
| Purity | 97% | |
| SMILES | CC(C)Si(C(C)C)C(C)C |
The ethynyl group () facilitates participation in Sonogashira couplings, while the triisopropylsilyl (TIPS) group enhances stability and modulates reactivity. The methoxymethoxy (-OCH2OCH3) and fluoro substituents influence electronic properties, directing subsequent functionalization .
Synthesis and Manufacturing
Synthesis involves multistep transformations starting from naphthalene derivatives. A representative pathway includes:
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Functionalization of Naphthalene:
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Introduction of fluorine at the 2-position via electrophilic halogenation.
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Methoxymethoxy protection at the 6-position using methoxymethyl chloride under basic conditions.
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Ethynylation:
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Installation of the ethynyl group via palladium-catalyzed coupling (e.g., Sonogashira reaction) with trimethylsilylacetylene, followed by desilylation.
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Silylation:
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Halogenation | , Lewis acid | Introduce fluorine at C2 |
| 2 | Alkylation | ClCH2OCH3, K2CO3 | Install methoxymethoxy at C6 |
| 3 | Sonogashira Coupling | Pd(PPh3)4, CuI, TMS-acetylene | Attach ethynyl group |
| 4 | Desilylation | K2CO3, MeOH | Remove TMS protecting group |
| 5 | Silylation | Triisopropylsilyl chloride | Introduce TIPS group |
Precise temperature control (0–25°C) and anhydrous conditions are critical to prevent side reactions .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules. For example, its ethynyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl structures common in kinase inhibitors .
Materials Science
In polymer chemistry, the TIPS group acts as a steric shield, enabling controlled polymerization of conjugated monomers for organic semiconductors.
Derivatization to Boronate Esters
Reaction with pinacol borane yields the boronate ester derivative (CAS: 2621932-37-2), a key intermediate in cross-coupling reactions .
Table 3: Key Derivatives and Applications
| Derivative | CAS | Application |
|---|---|---|
| Pinacol boronate ester | 2621932-37-2 | Suzuki-Miyaura coupling |
| Azide-functionalized | N/A | Click chemistry for bioconjugation |
Future Perspectives
Ongoing research explores asymmetric catalysis using chiral variants of this compound and its integration into metal-organic frameworks (MOFs) for gas storage. Advances in flow chemistry may streamline its synthesis, enhancing accessibility for industrial applications .
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